8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenyl group, and a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common approach is the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . This method is known for its efficiency and ability to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-3-fluorophenylboronic acid
- (1R,2aR,8bR)-N-(4-fluorophenyl)-1-(hydroxymethyl)-2-(4-methoxybenzyl)-1,2a,3,8b-tetrahydroazetoquinoline-4(2H)-carboxamide
Uniqueness
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
8-ethoxy-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-20-12-13-23-21(14-20)26-22(25(28-29-26)17-8-10-19(27)11-9-17)16-30(23)15-18-6-4-5-7-24(18)31-2/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDNENBFMCWXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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